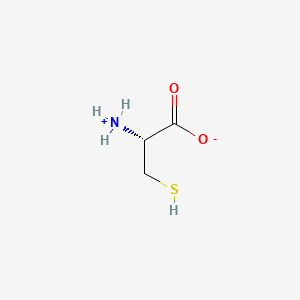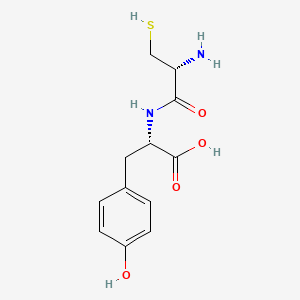
Dacistéine
Vue d'ensemble
Description
Dacisteine : , également connue sous le nom de N,S-Diacétyl-L-cystéine, est un dérivé de la cystéine. Elle se caractérise par l'ajout de deux groupes acétyle aux atomes de soufre et d'azote de la molécule de cystéine. Ce composé a montré un potentiel dans le traitement des maladies cardiovasculaires et cérébrovasculaires causées par l'agrégation plaquettaire .
Applications De Recherche Scientifique
Dacisteine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating cardiovascular and cerebrovascular diseases caused by platelet aggregation.
Industry: Used in the formulation of pharmaceuticals and other chemical products .
Mécanisme D'action
Target of Action
Dacisteine, also known as N,S-Diacetyl-L-cysteine, is a derivative of the amino acid cysteine . It primarily targets the New Delhi metallo-beta-lactamase-1 (NDM-1), a protein that has been associated with antibiotic resistance .
Mode of Action
Dacisteine interacts with its target, NDM-1, by inhibiting its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1000 μM for Dacisteine . This suggests that Dacisteine has a relatively low inhibitory activity against NDM-1.
Pharmacokinetics
It is known that the compound has potential for use in the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Analyse Biochimique
Biochemical Properties
Dacisteine participates in biochemical reactions as a less potent inhibitor of the enzyme New Delhi metallo-beta-lactamase-1 (NDM-1) with an IC50 value of 1000 μM
Cellular Effects
It has been suggested that Dacisteine could be used for the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Molecular Mechanism
The molecular mechanism of Dacisteine’s action involves its role as a cysteine derivative and its interaction with the enzyme NDM-1
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La dacisteine peut être synthétisée par acétylation de la L-cystéine. La réaction implique l'utilisation d'anhydride acétique comme agent acétylant. La réaction se déroule généralement dans des conditions douces, la température étant maintenue à température ambiante ou légèrement supérieure. La réaction se déroule comme suit :
L-cystéine+2Anhydride acétique→N,S-Diacétyl-L-cystéine+2Acide acétique
Méthodes de production industrielle : La production industrielle de la dacisteine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : La dacisteine peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir la dacisteine en son composé parent, la L-cystéine.
Substitution : Les groupes acétyle de la dacisteine peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : L-cystéine.
Substitution : Composés avec des groupes fonctionnels substitués
Applications de recherche scientifique
La dacisteine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme réactif dans diverses réactions chimiques et synthèses.
Biologie : Étudiée pour son rôle dans les processus cellulaires et comme agent thérapeutique potentiel.
Médecine : Investigée pour son potentiel dans le traitement des maladies cardiovasculaires et cérébrovasculaires causées par l'agrégation plaquettaire.
Industrie : Utilisée dans la formulation de produits pharmaceutiques et d'autres produits chimiques .
Mécanisme d'action
La dacisteine exerce ses effets principalement par son interaction avec les voies d'agrégation plaquettaire. On pense qu'elle inhibe l'agrégation des plaquettes, réduisant ainsi le risque d'événements cardiovasculaires et cérébrovasculaires. Les cibles moléculaires exactes et les voies impliquées sont encore à l'étude, mais on pense qu'elle implique la modulation des voies de signalisation liées à l'activation des plaquettes .
Comparaison Avec Des Composés Similaires
Composés similaires :
N-Acétylcystéine : Un autre dérivé acétylé de la cystéine, couramment utilisé comme agent mucolytique.
Carbocysteine : Un dérivé de la cystéine utilisé pour réduire la viscosité du mucus dans les affections respiratoires.
Unicité de la dacisteine : La dacisteine est unique en raison de sa double acétylation, qui lui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la cystéine. Son utilisation potentielle dans les maladies cardiovasculaires et cérébrovasculaires la distingue des autres composés similaires .
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPYGHDTVQJUDE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172034 | |
| Record name | Dacisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18725-37-6 | |
| Record name | N,S-Diacetylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18725-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacisteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018725376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dacisteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACISTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF970ATW3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















